Rhodium(II) trifluoroacetate dimer

Catalog No.
S1892286
CAS No.
31126-95-1
M.F
C8F12O8Rh2
M. Wt
657.87 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rhodium(II) trifluoroacetate dimer

CAS Number

31126-95-1

Product Name

Rhodium(II) trifluoroacetate dimer

IUPAC Name

rhodium(2+);2,2,2-trifluoroacetate

Molecular Formula

C8F12O8Rh2

Molecular Weight

657.87 g/mol

InChI

InChI=1S/4C2HF3O2.2Rh/c4*3-2(4,5)1(6)7;;/h4*(H,6,7);;/q;;;;2*+2/p-4

InChI Key

PQEXTYUESSEHKW-UHFFFAOYSA-J

SMILES

C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Rh].[Rh]

Canonical SMILES

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Rh+2].[Rh+2]

Organic Catalyst

Rhodium(II) trifluoroacetate dimer finds use as a catalyst in various organic reactions. One prominent application is the isomerization of α,β-unsaturated carbonyl compounds to form their α,α-unsaturated isomers. This reaction is crucial for the synthesis of various organic molecules with specific functionalities. For instance, research has shown its effectiveness in converting enals to conjugated enones, essential building blocks for complex organic molecules [].

Rhodium(II) trifluoroacetate dimer is a coordination compound with the formula [(CF3COO)2Rh]2[(CF_3COO)_2Rh]_2 and a molecular weight of 657.87 g/mol. This compound is notable for its dimeric structure, which features two rhodium(II) centers bridged by trifluoroacetate ligands. It is characterized by a unique "Chinese lantern" geometry that includes a rhodium-rhodium bond, contributing to its diamagnetic properties . The compound appears as a green volatile solid and is soluble in organic solvents, making it suitable for various catalytic applications in organic synthesis.

Rhodium(II) trifluoroacetate dimer acts as a catalyst in several important reactions, particularly in organic chemistry. It facilitates:

  • Cyclopropanation of Alkenes: This reaction involves the conversion of alkenes into cyclopropanes using diazo compounds, demonstrating the compound's utility in synthesizing complex organic molecules. The general reaction can be represented as follows:
RCH=CRH+CH3CH2O2CCH(N2)cyclo RCH R CH CH3CH2O2CCH)+N2RCH=CR'H+CH_3CH_2O_2CCH(N_2)\rightarrow \text{cyclo RCH R CH CH}_3CH_2O_2CCH)+N_2
  • Formation of Adducts: Rhodium(II) trifluoroacetate can form adducts with various Lewis bases, typically exhibiting a 2:1 stoichiometry. This property allows it to bind even weak bases more effectively than its acetate counterpart .

Rhodium(II) trifluoroacetate dimer can be synthesized through the reaction of rhodium(II) acetate with trifluoroacetic acid. The process involves heating rhodium(II) acetate in trifluoroacetic acid, which results in the formation of the dimeric compound while releasing acetic acid as a byproduct:

Rh2(O2CCH3)4+4HO2CCF3Rh2(O2CCF3)4+4HO2CCH3Rh_2(O_2CCH_3)_4+4HO_2CCF_3\rightarrow Rh_2(O_2CCF_3)_4+4HO_2CCH_3

This method yields a high-purity product suitable for catalytic applications .

Rhodium(II) trifluoroacetate dimer is primarily used as a catalyst in organic synthesis, particularly in:

  • Cyclopropanation Reactions: Its ability to facilitate the formation of cyclopropanes from alkenes makes it valuable in synthetic organic chemistry.
  • Synthesis of Isomerically Pure Compounds: It is utilized in preparing α,α-unsaturated carbonyl compounds, which are significant intermediates in pharmaceutical and fine chemical synthesis .
  • Catalytic Processes: The compound's unique properties allow it to participate in various catalytic cycles, enhancing reaction efficiency and selectivity.

Interaction studies involving rhodium(II) trifluoroacetate dimer focus on its coordination chemistry with Lewis bases and other substrates. The compound demonstrates a strong tendency to form stable adducts with various ligands, including carbon monoxide and phosphines. These interactions are critical for understanding its catalytic mechanisms and optimizing its applications in synthetic processes .

Several compounds exhibit similarities to rhodium(II) trifluoroacetate dimer, particularly within the category of metal carboxylates. Notable comparisons include:

CompoundFormulaUnique Features
Rhodium(II) acetateRh(O2CCH3)2Rh(O_2CCH_3)_2Simpler structure; less effective as a Lewis acid
Palladium(II) acetatePd(O2CCH3)2Pd(O_2CCH_3)_2Similar catalytic applications; different metal center
Iridium(III) acetateIr(O2CCH3)3Ir(O_2CCH_3)_3Higher oxidation state; different reactivity patterns
Ruthenium(II) acetateRu(O2CCH3)2Ru(O_2CCH_3)_2Comparable catalytic properties; distinct stability

Rhodium(II) trifluoroacetate dimer stands out due to its unique dimeric structure and enhanced ability to form stable adducts with weak bases, making it particularly effective in catalyzing specific organic reactions .

Hydrogen Bond Acceptor Count

20

Exact Mass

657.75114 g/mol

Monoisotopic Mass

657.75114 g/mol

Heavy Atom Count

30

Dates

Modify: 2023-08-16

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